3-Chloro-3,3-difluoropropane-1-sulfonyl chloride
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Overview
Description
3-Chloro-3,3-difluoropropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4Cl2F2O2S and a molecular weight of 213.03 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both sulfonyl chloride and halogen groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of 3-chloro-3,3-difluoropropane with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
3-chloro-3,3-difluoropropane+chlorosulfonic acid→3-Chloro-3,3-difluoropropane-1-sulfonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and stringent temperature control .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,3-difluoropropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may use solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-Chloro-3,3-difluoropropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the fluorine atoms.
3,3-Difluoropropane-1-sulfonyl chloride: Similar but lacks the chlorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride makes it unique. This combination of halogens imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Biological Activity
3-Chloro-3,3-difluoropropane-1-sulfonyl chloride (C₃H₄ClF₂O₂S) is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in organic synthesis and pharmaceuticals. This compound features a sulfonyl chloride functional group, which is known for its reactivity in biological systems. Despite limited direct studies on its biological activity, insights can be drawn from the behavior of structurally similar compounds.
- Molecular Formula: C₃H₄ClF₂O₂S
- Molecular Weight: 178.585 g/mol
- Density: Approximately 1.5 g/cm³
- Boiling Point: About 202 °C at 760 mmHg
Sulfonyl chlorides like this compound are electrophilic agents that can react with nucleophilic sites in proteins and other biomolecules. This reactivity suggests potential interactions with enzymes and receptors, which may lead to various biological effects, including antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms may further influence these interactions by altering the electronic characteristics of the compound.
Biological Activity Data
While specific studies on the biological activity of this compound are sparse, related compounds have been investigated for their pharmacological potentials. The following table summarizes findings from related research:
Compound Name | Biological Activity | References |
---|---|---|
3-Dimethylamino-propane-1-sulfonyl chloride | Antimicrobial properties; interacts with nucleophiles | |
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride | Potential anticancer activity; electrophilic behavior | |
General sulfonyl chlorides | Known to act as electrophiles; potential for drug development |
Case Studies and Research Findings
- Electrophilic Interactions : Research indicates that sulfonyl chlorides can modify proteins through nucleophilic substitution reactions. This modification can lead to changes in protein function, which is critical in drug design and development.
- Antimicrobial Potential : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial cell functions through protein modification.
- Anticancer Research : Studies on structurally analogous compounds suggest that sulfonyl chlorides may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation.
Properties
IUPAC Name |
3-chloro-3,3-difluoropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVOSRHBKZYZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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